molecular formula C14H9NO B184197 Acridine-9-carbaldehyde CAS No. 885-23-4

Acridine-9-carbaldehyde

Cat. No. B184197
CAS RN: 885-23-4
M. Wt: 207.23 g/mol
InChI Key: ISOCABSXIKQOOV-UHFFFAOYSA-N
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Description

Acridine-9-carbaldehyde (ACC) is a reactive compound that is used as a chemical intermediate in the synthesis of anti-cancer compounds . It has been shown to inhibit lymphocyte transformation . ACC is also a potential fluorescence lifetime pH indicator .


Synthesis Analysis

ACC is synthesized from acridone through a condensation reaction . The reaction involves 2-chloro-N-phenylacetamides in the presence of sodium hydride in DMF at reflux .


Molecular Structure Analysis

The molecular formula of ACC is C14H9NO . Its molecular weight is 207.23 g/mol . The presence of a quaternary sp3-hybridized carbon, C-9′, at approximately 70 ppm indicates spiro formation .


Chemical Reactions Analysis

ACC has been studied for its bromination and azo-coupling reactions . It has also been used to synthesize a DNA intercalator to capture double-stranded DNAs .


Physical And Chemical Properties Analysis

ACC is a solid compound with a melting point of 144-149 °C . It is stored at a temperature of 2-8°C . Its SMILES string is O=Cc1c2ccccc2nc3ccccc13 .

Scientific Research Applications

  • Water Treatment Processes :

    • Acridine-9-carbaldehyde is identified as an intermediate during the chlorine dioxide oxidation in water treatment. Its transformation into various products in different treatment processes highlights its role in environmental chemistry and water purification (Kosjek et al., 2009).
  • Fluorescence Lifetime pH Indicators :

    • This compound has been studied for its potential as a fluorescence lifetime (FL) pH indicator. When bound to amine-modified silica, this compound demonstrates a significant change in fluorescence lifetime, indicating its usefulness in pH sensing technologies (Totland et al., 2020).
  • Synthesis of Bioactive Compounds :

    • This compound is used in the synthesis of acridine thiosemicarbazones, which exhibit DNA-binding properties and potential as moderate inhibitors of Topo I activity, indicating their relevance in biochemical and pharmacological research (Becka et al., 2017).
  • Preparation of Heterocycles :

    • The compound plays a role in the synthesis of heterocycles with hydrazide–hydrazone and acridine substructures, useful in the creation of biologically active compounds with antiviral, antibacterial, and antitumor properties (Vilková et al., 2019).
  • Targeting Cell Nuclei in Radiopharmaceuticals :

    • This compound derivatives have been synthesized for targeting specific cell nuclei, demonstrating potential in the development of novel radiopharmaceuticals and diagnostic tools (Zelenka et al., 2011).
  • Potential Noncovalent DNA-Binding Antitumor Agents :

    • Derivatives of this compound have been synthesized as potential noncovalent DNA-binding antitumor agents, indicating its significance in cancer research and drug development (Imrich et al., 2010).

Safety and Hazards

ACC may be toxic by ingestion . Contact may irritate skin, eyes, and mucous membranes .

Future Directions

Future research on ACC could focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives . ACC could potentially form the basis of new fluorescence lifetime pH sensors . Further investigation into how ACC functions in cancer treatment is also needed .

properties

IUPAC Name

acridine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCABSXIKQOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237081
Record name 9-Acridinecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885-23-4
Record name 9-Acridinecarboxaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Formylacridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261
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Record name 9-Acridinecarboxaldehyde
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Record name 9-acridinecarbaldehyde
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Record name 9-ACRIDINECARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Acridine-9-carbaldehyde generated during water treatment processes?

A1: this compound has been identified as a key intermediate during the degradation of carbamazepine, a widely used antiepileptic drug often found in wastewater. Specifically, it forms during the oxidation of carbamazepine with chlorine dioxide (ClO2). []

Q2: What happens to this compound during continued water treatment?

A2: Further treatment of this compound with chlorine dioxide leads to the formation of 9-hydroxy-acridine. [] Interestingly, biological treatment methods utilizing activated sludge can also degrade this compound, ultimately producing acridone. []

Q3: Are there alternative methods for detecting this compound and related compounds during these processes?

A3: Yes, advanced mass spectrometry techniques have been successfully employed to identify and track this compound and other carbamazepine transformation products. This includes the use of ion trap, single quadrupole, and quadrupole-time-of-flight mass spectrometers. []

Q4: Beyond water treatment, are there other applications for this compound?

A4: While its presence in water treatment is well-documented, this compound and its derivative, 9-Acridinemethanamine, are also being investigated for their potential as fluorescence lifetime pH indicators. [] This application leverages the compounds' fluorescence properties, which can change depending on the pH of the surrounding environment.

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